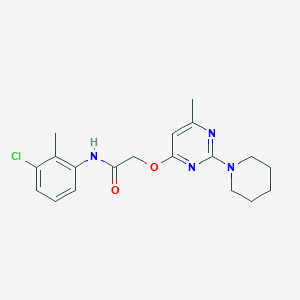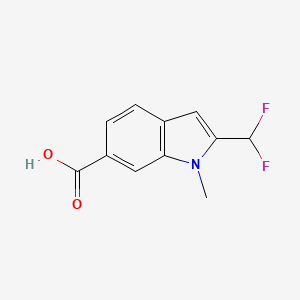
N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide" is a synthetic molecule that may be related to various research efforts in the development of pharmaceutical agents. While the provided papers do not directly discuss this exact compound, they do explore similar structures and functionalities that can provide insights into the potential properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization under Fischer conditions, Japp-Klingemann method followed by decarboxylation, and amidification through condensation reactions . For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents involves the condensation of corresponding acids with 4-aminopyridine promoted by 2-chloro-1-methylpyridinium iodide . These methods could potentially be adapted for the synthesis of "N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide" by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, shows that the acetamide moiety can adopt an almost planar structure, with the substituents occupying specific positions relative to the acetamide moiety . This information can be useful in predicting the molecular conformation of "N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide" and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from studies such as the synthesis and characterization of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, which undergoes C–O bond cleavage to yield hydroxamic acid in aqueous solution . This suggests that "N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide" may also exhibit specific reactivity patterns, such as hydrolysis or bond cleavage under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be deduced from their structural characteristics and functional groups. For example, the presence of methoxy and acetamide groups can influence the solubility, melting point, and hydrogen bonding capacity of the compound . The anticonvulsant acetamides exhibit specific conformational and hydrogen bonding patterns that affect their biological activity . These insights can be applied to predict the properties of "N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide" and its potential pharmacological profile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Research
Research on related compounds, such as pyrimidine derivatives, has focused on their synthesis for potential use in medical and agricultural applications. For instance, the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate in anticancer drug production, involves cyclization and chlorination processes under specific conditions (Guo Lei-ming, 2012). Similarly, the synthesis of radiolabeled compounds like [14C3]moxonidine highlights the use of pyrimidine derivatives in studying drug metabolism and distribution (B. Czeskis, 2004).
Antimicrobial Applications
Pyrimidinone and oxazinone derivatives, synthesized using various starting materials, have shown promising antimicrobial activities. These compounds were evaluated against bacterial and fungal strains, showing activity comparable to reference drugs (A. Hossan et al., 2012). This research suggests potential applications of similar compounds in developing new antimicrobial agents.
Antiallergic Agents
N-(pyridin-4-yl)-(indol-3-yl)alkylamides have been investigated for their antiallergic properties. Through various synthetic approaches, compounds demonstrating potent antiallergic activity were identified, offering insights into the design of novel therapeutic agents for allergy treatment (Cecilia Menciu et al., 1999).
Herbicide Development
Research into triazolopyrimidine sulfonanilides, a group of acetohydroxyacid synthase inhibitors, has led to the development of new compounds with herbicidal activity. Modifications to existing molecules resulted in compounds displaying similar efficacy to commercial herbicides, with potential advantages in terms of environmental impact (Chao-Nan Chen et al., 2009).
Eigenschaften
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-9-11(12-5-3-4-6-13(12)20)7-15(21)19-14-8-16(22-2)18-10-17-14/h3-6,8-10H,7H2,1-2H3,(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJKTIRQPUFQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyrimidin-4-yl)-2-(1-methyl-1H-indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-8-fluoro-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2504567.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)
![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)

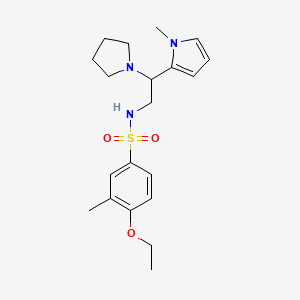

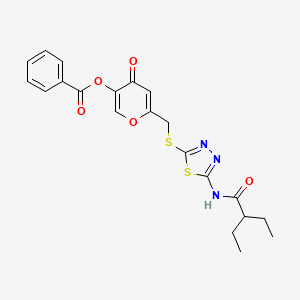
![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)
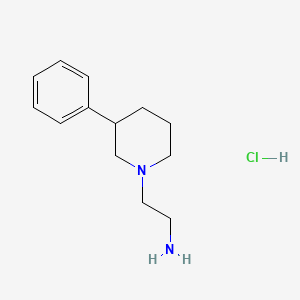
![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)
![3-[(3-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2504583.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
